Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate
Description
Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate is a synthetic benzoate ester featuring a 4-substituted aromatic core. The substituent comprises a thioxomethyl amino group linked to a piperazine ring, which is further acylated with a 2-furylcarbonyl moiety. This structure combines a heterocyclic furan, a flexible piperazine spacer, and a thioamide functional group, making it a candidate for diverse biological and material applications. Its synthesis likely involves coupling reactions using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine), as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-2-25-18(24)14-5-7-15(8-6-14)20-19(27)22-11-9-21(10-12-22)17(23)16-4-3-13-26-16/h3-8,13H,2,9-12H2,1H3,(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRVIBYJAMLPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate typically involves multiple steps One common method starts with the preparation of the piperazine derivative, which is then reacted with a furan carbonyl compoundThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-({[4-(2-furylcarbonyl)piperazinyl]thioxomethyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, while the furan ring can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Core Structural Variations
The ethyl benzoate core is conserved across analogues, but substituents at the 4-position vary significantly, influencing physicochemical and biological properties:
Physicochemical Properties
- Solubility : Piperazine and thioamide groups enhance water solubility compared to simpler esters (e.g., ). The 2-furylcarbonyl group introduces moderate lipophilicity, balancing solubility and membrane permeability .
- Stability : Thioamides (e.g., ) are prone to oxidation, but the furan’s electron-rich nature may stabilize the compound via resonance .
Key Research Findings
- SAR Insights :
- Performance in Materials: Ethyl 4-(dimethylamino)benzoate outperformed methacrylate derivatives in resin cements, underscoring the impact of substituent choice on material properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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